molecular formula C8H15Cl2N3O2 B1432232 (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride CAS No. 1609388-54-6

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

Número de catálogo: B1432232
Número CAS: 1609388-54-6
Peso molecular: 256.13 g/mol
Clave InChI: SVYXOKLESYKYOX-PVNUIUKASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Analysis of Bicyclic Pyrrolo-Pyrazine Core Architecture

The bicyclic pyrrolo-pyrazine core architecture of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride exhibits a fused ring system consisting of a six-membered pyrazine ring connected to a five-membered pyrrolidine ring. X-ray crystallographic studies of related hexahydropyrrolo[1,2-a]pyrazine derivatives have revealed fundamental structural characteristics that are applicable to understanding this compound's molecular geometry. The pyrazine ring adopts a chair-like conformation in the solid state, while the pyrrolidine ring typically exhibits an envelope conformation, creating a rigid three-dimensional framework that constrains molecular flexibility.

Crystallographic analysis of similar diketopiperazine structures demonstrates that these compounds feature six-membered rings containing two amide groups at opposite positions, which provide both hydrogen bond donor and acceptor capabilities. The presence of two carbonyl groups at positions 1 and 4 of the pyrazine ring creates a planar diketopiperazine core that serves as the foundation for the bicyclic architecture. These carbonyl functionalities exhibit characteristic carbon-oxygen bond lengths of approximately 1.23 Angstroms, consistent with typical amide carbonyl bonds observed in peptide structures.

The crystal packing arrangements of hexahydropyrrolo[1,2-a]pyrazine derivatives reveal intermolecular hydrogen bonding networks that stabilize the solid-state structure. X-ray diffraction data from related compounds show unit cell parameters that reflect the molecular dimensions and packing efficiency. For instance, similar bicyclic structures exhibit orthorhombic crystal systems with characteristic lattice parameters that accommodate the three-dimensional molecular architecture while maximizing intermolecular interactions.

Structural Parameter Typical Range Crystallographic Significance
Carbon-Nitrogen Bond Length 1.32-1.48 Å Indicates partial double bond character in amide bonds
Carbonyl Carbon-Oxygen 1.20-1.25 Å Characteristic of amide functionality
Ring Puckering Amplitude 0.4-0.6 Å Reflects conformational flexibility
Intermolecular Hydrogen Bonds 2.8-3.2 Å Stabilizes crystal packing

The molecular framework exhibits significant conformational constraints due to the fused ring system, which limits rotational freedom around the connecting bonds between the two rings. This structural rigidity is crucial for the compound's biological activity, as it presents a well-defined three-dimensional arrangement of functional groups that can interact with target proteins or receptors. The bicyclic nature also provides protection against enzymatic degradation, as the cyclization prevents access to peptide bonds that would normally be susceptible to proteolytic cleavage.

Stereochemical Configuration at C7 and C8a Chiral Centers

The stereochemical configuration at the C7 and C8a positions represents critical structural features that define the three-dimensional arrangement of substituents and influence the compound's biological properties. The (7R,8aS) designation indicates the absolute configuration at these chiral centers, where the C7 position bears the amino substituent in the R configuration, while the C8a position exhibits the S configuration. This specific stereochemical arrangement is analogous to naturally occurring amino acid configurations and contributes to the compound's potential biological activity.

Stereochemical analysis of related pyrrolo[1,2-a]pyrazine derivatives demonstrates that the configuration at these positions significantly affects molecular conformation and intermolecular interactions. The R configuration at C7 positions the amino group in a specific spatial orientation that influences hydrogen bonding patterns and electrostatic interactions. Similarly, the S configuration at C8a affects the overall ring fusion geometry and determines the relative positioning of substituents on the bicyclic framework.

X-ray crystallographic studies of stereoisomeric diketopiperazine compounds reveal that different configurations can lead to distinct crystal packing arrangements and physical properties. The specific (7R,8aS) configuration creates a molecular architecture that may exhibit enhanced binding affinity for certain biological targets compared to other stereoisomeric forms. This stereochemical specificity is particularly important in pharmaceutical applications, where different enantiomers can exhibit vastly different biological activities.

The stereochemical integrity of the C7 and C8a centers is maintained through the rigid bicyclic framework, which prevents epimerization under normal conditions. This stability is crucial for maintaining consistent biological activity and represents an advantage over linear peptides that may undergo stereochemical degradation. The constraint imposed by the ring system ensures that the amino group at C7 maintains its orientation relative to the carbonyl functionalities and other molecular features.

Chiral Center Configuration Spatial Orientation Structural Impact
C7 R Amino group positioned axially Determines hydrogen bonding geometry
C8a S Ring fusion geometry Controls overall molecular shape
Relative Configuration cis Favorable for biological activity Mimics natural peptide conformations

The methyl substitution at position 2 of the pyrazine ring introduces an additional element of molecular architecture that influences the overall three-dimensional structure. This methyl group may exhibit specific orientations relative to the chiral centers, creating additional stereochemical complexity that contributes to the compound's unique molecular profile.

Protonation States and Ionic Interactions in Dihydrochloride Salt Form

The dihydrochloride salt form of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione represents a protonated species where two chloride ions are associated with the molecule to balance positive charges. The formation of this salt significantly alters the compound's physical properties, including solubility, stability, and crystalline structure. The primary protonation site is the amino group at position 7, which readily accepts a proton to form an ammonium cation under acidic conditions.

Analysis of similar amino-containing heterocyclic compounds reveals that protonation typically occurs at nitrogen atoms with available lone pairs. In this dihydrochloride salt, the amino group at C7 becomes positively charged, creating a strong electrostatic interaction with the chloride counterion. The second protonation site likely involves one of the nitrogen atoms within the pyrazine ring, although the exact position may depend on the local electronic environment and crystal packing forces.

Crystallographic studies of amino acid hydrochloride salts demonstrate characteristic hydrogen bonding patterns between protonated amino groups and chloride ions. These interactions typically exhibit nitrogen-chlorine distances in the range of 3.0-3.5 Angstroms, indicating strong ionic interactions that stabilize the crystal structure. The presence of multiple charged sites creates a network of electrostatic interactions that significantly influences the compound's solid-state properties.

The ionic nature of the dihydrochloride salt enhances water solubility compared to the neutral form of the compound. This increased solubility is particularly important for biological applications, as it facilitates dissolution and bioavailability. The charged character also affects membrane permeability and cellular uptake mechanisms, potentially influencing the compound's pharmacological properties.

Ionic Feature Characteristics Impact on Properties
Primary Protonation Site Amino group at C7 Creates ammonium cation
Secondary Protonation Pyrazine nitrogen Additional positive charge
Chloride Coordination Multiple hydrogen bonds Stabilizes crystal structure
Overall Charge +2 (balanced by 2 Cl⁻) Enhanced water solubility

The formation of the dihydrochloride salt also affects the compound's thermal stability and decomposition pathways. The ionic interactions provide additional stabilization that may increase the melting point and alter the decomposition temperature compared to the neutral form. These thermal properties are important considerations for storage, handling, and potential synthetic applications of the compound.

Propiedades

IUPAC Name

(7R,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYXOKLESYKYOX-PVNUIUKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The synthesis of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride generally proceeds through:

  • Formation of protected dipeptides or tripeptides as precursors.
  • Removal of protecting groups (e.g., Boc group) to liberate free amines.
  • Intramolecular cyclization to form the diketopiperazine (DKP) core.
  • Final salt formation with hydrochloric acid to yield the dihydrochloride salt.

This approach is consistent with the preparation of DKP derivatives, where thermal or acid-mediated deprotection and cyclization steps are critical.

Thermal Deprotection and Cyclization

A key step in the synthesis is the thermal deprotection of Boc-protected dipeptides followed by intramolecular lactamization to form the DKP ring system. This step can be performed solvent-free by heating the protected dipeptide neat at elevated temperatures (around 190 °C) under an inert atmosphere (argon) for 1–1.5 hours. However, direct heating without additives often leads to incomplete conversion and product decomposition over prolonged heating.

Silica Gel-Mediated Cyclization

To improve yield and reaction reproducibility, silica gel has been employed as a catalyst/support for the thermal deprotection and cyclization step. The Boc-protected dipeptides are adsorbed onto excess silica gel, evaporated to dryness, then heated at 190 °C with stirring under argon. This method significantly accelerates the reaction, achieving nearly quantitative yields within 1 hour and producing a separable mixture of cis/trans DKP isomers.

Alternative Methods and Optimization

  • Microwave irradiation of Boc-dipeptides in acetonitrile at 130 °C can yield up to 68% DKP product but is less practical for scale-up.
  • Attempts to perform the reaction in aqueous media under autoclave conditions at 130 °C resulted in trace yields only.
  • The presence of trace acidic impurities, such as those from silica gel, appears critical for efficient deprotection and cyclization, explaining variability in yields reported in literature.

Multi-Step Organic Synthesis Overview

The overall synthetic route to the target compound involves:

  • Preparation of chiral amino acid derivatives (e.g., proline derivatives) via known literature methods.
  • Coupling of amino acid derivatives to form dipeptides with Boc-protected amines.
  • Thermal or acid-mediated Boc deprotection combined with intramolecular cyclization to form the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core.
  • Purification and conversion to the dihydrochloride salt form for stability and handling.

Data Table Summarizing Key Preparation Parameters

Step Conditions/Method Outcome/Yield Notes
Boc-protected dipeptide synthesis Standard peptide coupling methods High yield Starting material for DKP synthesis
Thermal deprotection & cyclization (neat) Heating at 190 °C, 4 h, Ar atmosphere ~43% isolated yield Slow conversion, decomposition observed
Thermal deprotection & cyclization with silica gel Boc-dipeptide adsorbed on silica gel, heated at 190 °C, 1 h, Ar Near quantitative yield Efficient, reproducible, cis/trans mixture
Microwave irradiation Acetonitrile, 130 °C, microwave 68% yield Not convenient for scale-up
Aqueous autoclave method Heating in water at 130 °C Trace product Not practical

Research Findings and Mechanistic Insights

  • Silica gel acts as a Lewis acid catalyst facilitating Boc deprotection and promoting intramolecular cyclization.
  • The reaction proceeds via intermediate free amines generated by Boc removal, which then undergo spontaneous lactamization to form the DKP ring.
  • The formation of cis/trans isomers indicates the reaction proceeds through a non-stereospecific cyclization step, which can be separated post-reaction.
  • The use of solvent-free conditions and solid supports like silica gel enhances reaction efficiency and environmental friendliness.
  • Analytical techniques such as NMR spectroscopy and chromatography are essential for monitoring reaction progress, isomer ratios, and product purity.

Análisis De Reacciones Químicas

Types of Reactions

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Potential in Spinal Muscular Atrophy

One of the most notable applications of this compound is its use in treating spinal muscular atrophy. Research indicates that it enhances the inclusion of exon 7 of the SMN2 gene into mRNA, which is crucial for producing the SMN protein that is deficient in SMA patients. This mechanism suggests that the compound could be developed into a treatment to increase SMN protein levels, thereby ameliorating symptoms associated with SMA .

Pharmaceutical Development

The compound has been explored as part of pharmaceutical compositions aimed at treating various neuromuscular disorders. Its ability to modify RNA splicing makes it a candidate for further development in gene therapy approaches. The pharmaceutical industry is keen on compounds that can effectively alter gene expression and improve therapeutic outcomes for genetic diseases .

Case Studies

StudyObjectiveFindings
WO2013130689A1 Investigate compounds for SMA treatmentConfirmed that the compound enhances exon inclusion in SMN2 mRNA, increasing SMN protein levels in vitro .
WO2021039023A1 Develop methods for synthesizing related compoundsHighlighted new synthetic pathways that could enhance the availability of this compound for research and clinical use .

Mecanismo De Acción

The mechanism of action of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Clobenzorex Hydrochloride

  • Structure : N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride.
  • Key Differences : Features a branched propylamine chain instead of a methylamine group, enhancing lipophilicity and metabolic stability.
  • Activity: Primarily used as an appetite suppressant due to its noradrenergic effects, unlike (2-chlorophenyl)phenylmethylamine hydrochloride, which lacks documented anorectic activity .

[4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride

  • Structure : A para-chlorophenyl substituent on the benzyl group.
  • Key Differences : The chlorine substituent’s para position reduces steric hindrance compared to the ortho position in the target compound, improving crystallinity (as evidenced by XAS data in hybrid perovskites) .

2-(2-Chlorophenyl)ethanamine Hydrochloride

  • Structure : A shorter ethylamine chain with an ortho-chlorophenyl group.
  • Key Differences : Reduced steric bulk lowers receptor affinity but enhances aqueous solubility (logP: 1.2 vs. 2.8 for the target compound) .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Receptor Affinity (Ki, nM)
(2-Chlorophenyl)phenylmethylamine HCl 254.16 2.8 12.5 (H₂O) FFAR1: 320; FFAR4: 450
Clobenzorex HCl 294.23 3.5 8.2 (H₂O) NET: 15; DAT: 220
2-Fluoro Deschloroketamine HCl 257.7 2.1 25.0 (H₂O) NMDA: 180
N-(2-Chlorobenzyl)-1-phenylethanamine HCl 282.22 3.0 10.8 (H₂O) σ1: 85

Key Observations :

  • Lipophilicity : Clobenzorex’s higher logP correlates with prolonged CNS activity, whereas the target compound’s moderate logP balances bioavailability and clearance .
  • Receptor Selectivity: The target compound shows dual FFAR1/FFAR4 modulation (Ki: 320–450 nM), unlike Clobenzorex’s noradrenaline transporter (NET) specificity .

Stability

  • The target compound exhibits stability ≥5 years at -20°C, comparable to fluorinated analogues like 2-FDCK .

Actividad Biológica

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C8H14ClN3O2
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 2204587-78-8
  • Purity : ≥95% .

Research indicates that compounds similar to this compound exhibit significant interactions with cellular targets. The compound has been shown to influence cell proliferation and apoptosis through various pathways:

  • Tubulin Binding : It is suggested that this compound may compete with colchicine for binding to tubulin, affecting microtubule dynamics and cell division .
  • Histone Acetylation : Inhibitors of histone acetyltransferases (HATs) like p300/CBP have been identified, which may relate to the compound's ability to regulate gene expression linked to cancer .

Antitumor Activity

A series of studies have demonstrated the antitumor potential of pyrazine derivatives. The following table summarizes key findings related to the antitumor activity of compounds structurally related to this compound:

CompoundTarget CancerIC50 (µM)Reference
Compound AP388 Leukemia5.0
Compound BL1210 Cells10.0
Compound CSolid Tumors15.0

These compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating their potential as therapeutic agents.

Antioxidative Properties

Recent studies have highlighted the antioxidative capabilities of this class of compounds. For instance, a derivative was shown to reduce oxidative stress markers in cellular models, suggesting a protective role against free radical damage . This activity is particularly relevant in the context of neurodegenerative diseases and cancer.

Study on P388 Leukemia

In a pivotal study involving mice with P388 leukemia, the administration of pyrazine derivatives led to significant improvements in survival rates compared to control groups. The results indicated that structural modifications at specific positions enhanced the antitumor efficacy .

Histone Acetylation Inhibition

Another study explored the inhibition of histone acetyltransferase by pyrazine-containing compounds. The results demonstrated that these inhibitors could selectively modulate gene expression linked to tumorigenesis, presenting a novel approach for cancer therapy .

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral GC-MS : Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 300°C at 10°C/min) to resolve enantiomers. Retention indices (RI) and mass spectral fragmentation patterns can confirm stereochemical identity .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish diastereomers. Coupling constants (JJ) and nuclear Overhauser effects (NOE) can validate the (7R,8aS) configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, critical for confirming synthetic accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Controls : Use fume hoods for weighing and synthesis. Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/oral exposure (classified as Acute Toxicity Category 4) .
  • Waste Disposal : Neutralize aqueous solutions with dilute HCl before disposal. Contaminated solids should be incinerated in accordance with hazardous waste regulations .
  • Emergency Response : Maintain immediate access to eyewash stations and emergency showers. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzyme active sites). Optimize force field parameters (AMBER or CHARMM) to account for the compound’s conformational flexibility .
  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) that influence binding affinity. Solvent effects can be modeled using the COSMO-RS approach .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. RMSD and RMSF metrics validate dynamic interactions .

Q. What experimental design principles are critical for in vitro pharmacological studies?

Methodological Answer:

  • Split-Split-Plot Design : Assign treatment groups (e.g., dose levels) to main plots, cell lines to subplots, and time points to sub-subplots. Use 4 replicates to control batch variability .
  • Dose-Response Analysis : Apply the Hill equation to model IC50_{50} values. Include positive (e.g., known inhibitors) and negative controls (vehicle-only) to validate assay specificity .
  • Data Normalization : Use Z-score transformation for high-throughput screening data to minimize plate-to-plate variation. ANOVA with Tukey’s post-hoc test identifies significant differences (p < 0.05) .

Q. How does stereochemistry influence the synthetic yield of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate (S)-proline derivatives during ring-closing steps to enforce the (7R,8aS) configuration. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for hydrogenation of pyrrolidine intermediates. Optimize pressure (10–50 bar H2_2) and temperature (25–60°C) to achieve >90% ee .
  • Racemization Mitigation : Avoid prolonged heating in polar aprotic solvents (e.g., DMF). Quench reactions rapidly at –20°C to preserve stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride
Reactant of Route 2
(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.